

# Spectroscopic data (NMR, IR, MS) of 2-Hydroxy-5-methylbenzaldehyde

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Compound of Interest		
Compound Name:	2-Hydroxy-5-methylbenzaldehyde	
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An In-depth Technical Guide on the Spectroscopic Data of 2-Hydroxy-5-methylbenzaldehyde

### Introduction

**2-Hydroxy-5-methylbenzaldehyde**, also known as 5-methylsalicylaldehyde or 2,5-cresotaldehyde, is an organic compound with the chemical formula C<sub>8</sub>H<sub>8</sub>O<sub>2</sub>.[1][2][3][4][5] Its molecular weight is approximately 136.15 g/mol .[1][2][3][4][5] This compound is a derivative of benzaldehyde with a hydroxyl and a methyl group substituted on the benzene ring. Due to its functional groups, it serves as a valuable intermediate in the synthesis of various more complex molecules in the pharmaceutical and chemical industries. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This guide provides a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

# **Spectroscopic Data**

The following sections summarize the key spectroscopic data for **2-Hydroxy-5-methylbenzaldehyde**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.



### <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly			
found in search			
results			

### <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	
Data not explicitly found in search results		

Note: While specific peak assignments were not available in the initial search, typical chemical shifts for similar aromatic aldehydes can be predicted. The aldehyde proton (CHO) would appear far downfield in the <sup>1</sup>H NMR spectrum (around 9.5-10.5 ppm). The aromatic protons would be in the range of 6.8-7.5 ppm, and the methyl protons would be around 2.3 ppm. In the <sup>13</sup>C NMR spectrum, the carbonyl carbon of the aldehyde would be highly deshielded (around 190 ppm), aromatic carbons would be in the 115-160 ppm region, and the methyl carbon would be around 20 ppm.

# Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This provides information about the functional groups present.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400-3200	Broad	O-H stretch (phenolic)
~3050-3000	Medium	C-H stretch (aromatic)
~2920-2850	Medium	C-H stretch (aldehyde)
~1665	Strong	C=O stretch (aldehyde)
~1600, 1480	Medium-Strong	C=C stretch (aromatic ring)
~1280	Strong	C-O stretch (phenol)

### Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Relative Intensity	Assignment
136	High	[M] <sup>+</sup> (Molecular Ion)
135	High	[M-H]+
107	Medium	[M-CHO]+

# **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - For ¹H NMR, accurately weigh approximately 5-25 mg of 2-Hydroxy-5-methylbenzaldehyde. For ¹³C NMR, a higher concentration of 20-50 mg may be required.
     [6]
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
     CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean vial.[6][7] Ensure complete dissolution, using gentle vortexing



or sonication if necessary.[6]

- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8][9]
- Cap the NMR tube securely.[7]
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[6]
  - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
  - Tune and match the probe to the desired nucleus (1H or 13C).[6]
  - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

### Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount (a few milligrams) of solid 2-Hydroxy-5-methylbenzaldehyde in a few drops of a volatile solvent like methylene chloride or acetone.[10]
  - Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10]
  - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10] If the resulting peaks are too weak, another drop of the solution can be added and dried.[10]
- Data Acquisition:



- Place the salt plate in the sample holder of the FT-IR spectrometer.[10]
- Acquire a background spectrum of the empty beam path.
- Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- After analysis, clean the salt plate with a dry solvent (e.g., acetone) and return it to a desiccator.[10][11]

### **Mass Spectrometry (MS)**

- Sample Introduction and Ionization (Electron Impact EI):
  - Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[12][13]
  - In the ion source, the sample is vaporized in a high vacuum.[12]
  - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion).[12][13][14]
- Mass Analysis and Detection:
  - The newly formed ions, including the molecular ion and any fragment ions, are accelerated by an electric field into the mass analyzer.[12][13]
  - The mass analyzer, often a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[12][13]
  - A detector at the end of the analyzer records the abundance of each ion at a specific m/z value.[12][13] The most abundant ion is designated as the base peak with a relative intensity of 100%.[13][14]

### **Workflow Visualization**



The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

# 1. Sample Preparation 2-Hydroxy-5-methylbenzaldehyde Dissolve in appropriate solvent (e.g., Deuterated solvent for NMR, volatile solvent for IR) Prilter to remove particulates (for IR) 2. Data Acquisition Pril Spectrometer 3. Data Analysis & Interpretation RMR Spectrometer 3. Data Analysis & Interpretation RASS Spectrum (Assorption Bands, Functional Groups) Assorption Paints, Integration Pattern)

Spectroscopic Analysis Workflow for 2-Hydroxy-5-methylbenzaldehyde



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Caption: General workflow for spectroscopic analysis of an organic compound.

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